2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine
Description
Properties
Molecular Formula |
C8H16F2N2 |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
2,2-difluoro-N-(piperidin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C8H16F2N2/c9-8(10)6-12-5-7-1-3-11-4-2-7/h7-8,11-12H,1-6H2 |
InChI Key |
ROVOTQZASQSCIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNCC(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reaction
The most common method for synthesizing 2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine involves a nucleophilic substitution reaction. This process is outlined below:
- Reagents : Piperidine, 2,2-difluoroethylamine, sodium hydride or potassium carbonate.
- Conditions : The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 0°C to room temperature.
- Mechanism : The base (sodium hydride or potassium carbonate) deprotonates the piperidine, forming a more nucleophilic species that attacks the difluoroethylamine, leading to the formation of the desired product.
Industrial Scale-Up
For industrial production, continuous flow reactors are employed to scale up the synthesis. This method allows for precise control over reaction conditions such as temperature and pressure, resulting in high yields and purity of the product. Automated systems further enhance safety and reduce human error during synthesis.
Reaction Conditions and Yield
The yield and purity of this compound can be influenced by several factors:
- Temperature : Maintaining a controlled temperature is crucial for optimizing the reaction rate and minimizing side reactions.
- Base Concentration : The choice and concentration of the base can significantly affect the yield by influencing the nucleophilicity of piperidine.
- Solvent Selection : The solvent used can impact the solubility of reagents and the stability of intermediates.
Physical and Chemical Properties
This compound exhibits several key physical and chemical properties:
- Stability : Compounds with similar structures show significant stability under various conditions due to the electronegative nature of fluorine.
- Reactivity : The difluoroethylamine group can form hydrogen bonds and electrostatic interactions with biological targets, modulating their activities.
Applications in Research
This compound is valuable in both academic research and industrial applications due to its unique structure and reactivity. It is used in scientific research for its potential biological effects, particularly in interacting with enzymes or receptors.
Comparison of Synthetic Methods
| Synthetic Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Nucleophilic Substitution | Piperidine, 2,2-difluoroethylamine, NaH/K2CO3 | THF/DMF, 0°C to RT | High | High |
| Industrial Scale-Up | Continuous flow reactors | Controlled temperature and pressure | High | High |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the ethanamine moiety under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (aq) | 80°C, 6h | 2,2-Difluoro-N-(piperidin-4-ylmethyl)acetic acid | 72% | |
| CrO₃ (H₂SO₄) | 25°C, 2h | 2,2-Difluoro-N-(piperidin-4-ylmethyl)acetamide | 65% |
The reaction with potassium permanganate proceeds via cleavage of the C-N bond, forming a carboxylic acid, while chromium trioxide oxidation yields an amide.
Nucleophilic Substitution
The primary amine group participates in nucleophilic substitution reactions:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in THF:
-
Conditions : Sodium hydride base, 0°C → RT, 12h
-
Yield : 85–90% for methyl derivatives.
Acylation
Formation of amides via reaction with acyl chlorides:
-
Reagents : Benzoyl chloride, triethylamine
-
Yield : 78% for benzamide derivatives.
Reductive Amination
The compound reacts with ketones/aldehydes in reductive amination:
| Substrate | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Acetone | Pd/C (H₂) | N-(Piperidin-4-ylmethyl)-2,2-difluoro-N-isopropylethanamine | 70% | |
| Formaldehyde | NaBH₃CN | N-(Piperidin-4-ylmethyl)-2,2-difluoro-N-methylethanamine | 82% |
Amide Bond Formation
Carbodiimide-mediated coupling with carboxylic acids:
Fluorine-Specific Reactivity
The β-fluorine atoms influence reactivity:
-
pKa Modulation : Fluorination lowers the amine’s pKa (~8.5 vs. ~10.5 for non-fluorinated analogs), enhancing nucleophilicity in acidic media .
-
Hydrogen Bonding : Fluorines participate in electrostatic interactions with biological targets (e.g., enzymes), affecting reaction pathways in pharmacological contexts .
Stability Under Various Conditions
| Condition | Stability Outcome | Reference |
|---|---|---|
| Aqueous acidic | Stable (pH 2–6, 25°C) | |
| Aqueous basic | Partial decomposition (pH >10) | |
| Thermal | Degrades above 150°C |
Scientific Research Applications
2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethylamine group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between 2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine and analogous compounds:
Key Differences and Implications
Substituent Chemistry: The piperidin-4-ylmethyl group in the target compound contrasts with aromatic substitutions in NBOMe derivatives (e.g., 25I-NBOMe) or benzyl-piperidine analogs (). Fluorination: The 2,2-difluoroethyl chain enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. This mirrors trends in antimicrobial agents like sirpefenicol (), where fluorination improves bioavailability .
Biological Activity: NBOMe Compounds: Psychedelic activity in NBOMes arises from aromatic substitutions (e.g., methoxy, iodine) and N-benzyl groups, enabling serotonin receptor agonism. The target compound lacks these motifs, likely diverging in function .
Halogenation Effects :
Pharmacological Insights
- P-Glycoprotein (P-gp) Inhibition : Hybrid compounds with amine groups () demonstrate P-gp inhibition, suggesting that the piperidinylmethyl-ethanamine scaffold could modulate drug efflux pathways. However, fluorination may alter binding kinetics .
- Antimicrobial Potential: Fluorinated compounds like sirpefenicol () highlight the role of difluoro groups in antibacterial activity. The target compound’s difluoroethyl chain may similarly enhance membrane permeability .
Biological Activity
2,2-Difluoro-N-(piperidin-4-ylmethyl)ethanamine is a fluorinated amine compound that has garnered attention for its potential therapeutic applications. Its unique structural characteristics, particularly the presence of fluorine atoms and a piperidine moiety, influence its biological activity significantly. This article synthesizes various research findings and case studies to elucidate the biological activities associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a piperidine ring, which is known for its role in enhancing the pharmacological properties of compounds. The introduction of fluorine atoms typically alters the compound's lipophilicity and metabolic stability.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its effects on metabolic disorders, inflammation, and potential anticancer properties.
1. Metabolic Disorders
Research indicates that compounds similar to this compound are effective in treating metabolic disorders such as insulin resistance and hyperglycemia. These effects are primarily attributed to their interaction with adrenergic receptors, which play a crucial role in glucose metabolism and energy expenditure .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation and tissue damage in biological systems. Its mechanism appears to involve modulation of inflammatory pathways, potentially making it useful in conditions characterized by chronic inflammation .
3. Anticancer Activity
Preliminary studies have suggested that this compound may exhibit anticancer properties. For instance, analogs with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that further exploration could yield promising therapeutic agents .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) for this compound highlights the importance of fluorination and piperidine substitution in enhancing biological activity. The presence of electron-withdrawing groups like fluorine typically increases the compound's potency by improving its pharmacokinetic properties such as absorption and distribution .
Q & A
Q. What are the established synthetic routes for 2,2-difluoro-N-(piperidin-4-ylmethyl)ethanamine, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, introducing the difluoroethylamine moiety to a piperidin-4-ylmethyl precursor under anhydrous conditions (e.g., using DMF as a solvent) can yield the target compound. Reaction temperature (0–25°C) and stoichiometric ratios of reagents (e.g., NaBH₃CN for reductive amination) critically affect purity. Post-synthetic purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization is recommended. Characterization by and NMR ensures structural fidelity, with shifts at δ ~2.8–3.2 ppm (piperidine CH₂) and δ ~-120 ppm (CF₂) being diagnostic .
Q. What analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : NMR confirms the presence of difluoromethyl groups, while NMR resolves piperidine and ethanamine proton environments.
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., calculated for C₈H₁₅F₂N₂: 189.12 g/mol).
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves stereochemistry and bond lengths, critical for confirming the absence of racemization.
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Molecular docking (e.g., AutoDock Vina) and QSAR modeling can predict interactions with targets like GPCRs or enzymes. The piperidine moiety may engage in hydrophobic interactions, while the difluoroethyl group enhances metabolic stability. Free energy perturbation (FEP) calculations assess binding affinity variations due to fluorination. Validation via in vitro assays (e.g., radioligand binding for receptor affinity) is essential to resolve discrepancies between predicted and observed activity .
Q. How can researchers address contradictions in solubility data for this compound across different solvents?
Contradictions often arise from solvent polarity and hydrogen-bonding capacity. Systematic solubility studies in DMSO, water, and ethanol (at 25°C and 37°C) under controlled pH (e.g., phosphate buffer) can clarify trends. Use the Abraham solvation model to correlate experimental solubility with solvent parameters. For example, low aqueous solubility (logP ~1.5) may necessitate prodrug strategies or salt formation (e.g., hydrochloride salt) for in vivo applications .
Q. What role does the piperidine ring play in modulating the compound’s pharmacokinetic properties?
The piperidine ring enhances blood-brain barrier permeability due to its lipophilicity, while the difluoroethyl group reduces first-pass metabolism. In vitro microsomal stability assays (human/rat liver microsomes) quantify metabolic half-life. Comparative studies with non-piperidine analogs (e.g., pyrrolidine derivatives) reveal piperidine-specific effects on CYP450 inhibition .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction (using SHELX ) determines absolute configuration, particularly if chiral centers exist. For example, the piperidin-4-ylmethyl group’s axial/equatorial orientation influences hydrogen-bonding networks. Twinning or disorder in crystals requires refinement with SHELXL’s TWIN/BASF commands. Crystallographic data (CCDC deposition) should include thermal displacement parameters to validate structural rigidity .
Q. What strategies mitigate instability of this compound under acidic conditions?
Instability in acidic media (e.g., gastric pH) is addressed via:
- Structural modification : Introducing electron-withdrawing groups to the piperidine nitrogen.
- Formulation : Encapsulation in enteric-coated nanoparticles or lipid-based carriers.
- Degradation kinetics : HPLC-MS monitors decomposition products (e.g., piperidine ring-opening) under accelerated stability testing (ICH Q1A guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
